molecular formula C10H10O4 B12980696 Ethyl 4-formyl-3-hydroxybenzoate

Ethyl 4-formyl-3-hydroxybenzoate

Cat. No.: B12980696
M. Wt: 194.18 g/mol
InChI Key: AEJDFGZUMRKVGP-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-3-hydroxybenzoate is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the benzene ring is substituted with a formyl group at the 4-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-formyl-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-formyl-3-hydroxybenzoic acid with ethanol in the presence of an acidic catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-3-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acetyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 4-carboxy-3-hydroxybenzoic acid.

    Reduction: Ethyl 4-hydroxymethyl-3-hydroxybenzoate.

    Substitution: Ethyl 4-formyl-3-acetoxybenzoate.

Scientific Research Applications

Ethyl 4-formyl-3-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of ethyl 4-formyl-3-hydroxybenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-formyl-3-hydroxybenzoate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-hydroxybenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    Ethyl 3-formyl-4-hydroxybenzoate: The positions of the formyl and hydroxyl groups are reversed, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

ethyl 4-formyl-3-hydroxybenzoate

InChI

InChI=1S/C10H10O4/c1-2-14-10(13)7-3-4-8(6-11)9(12)5-7/h3-6,12H,2H2,1H3

InChI Key

AEJDFGZUMRKVGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C=O)O

Origin of Product

United States

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